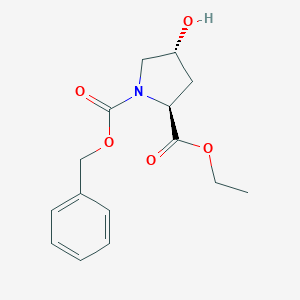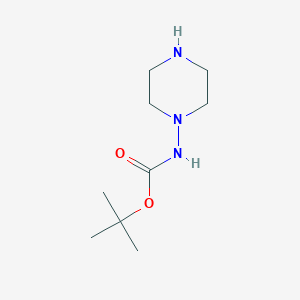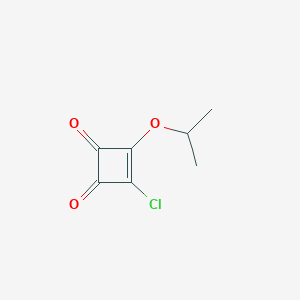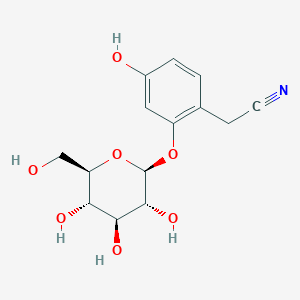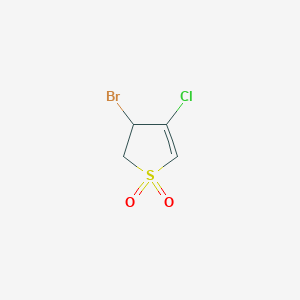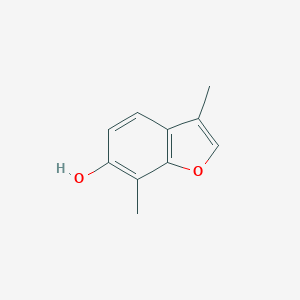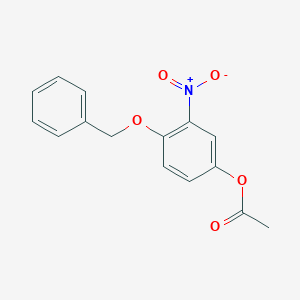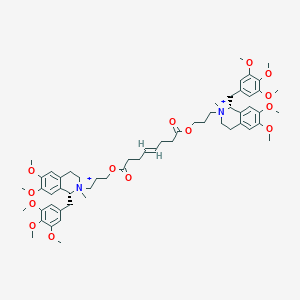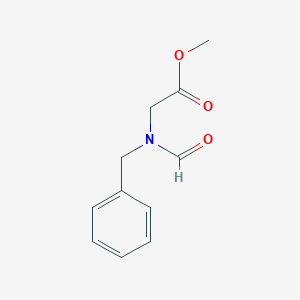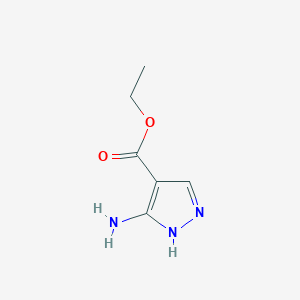![molecular formula C14H14ClNO B169299 3-chloro-N-[(4-methoxyphenyl)methyl]aniline CAS No. 183861-03-2](/img/structure/B169299.png)
3-chloro-N-[(4-methoxyphenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[(4-methoxyphenyl)methyl]aniline is an organic compound that belongs to the class of anilines. It is commonly used in scientific research as a starting material for the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline is not well understood. However, it is believed to act as a nucleophile and can react with various electrophiles to form covalent adducts. This property makes it useful in the synthesis of various biologically active compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline are not well studied. However, it is believed to have low toxicity and is not expected to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-[(4-methoxyphenyl)methyl]aniline in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its limited solubility in water and its potential reactivity with other chemicals.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline in scientific research. One direction is the synthesis of new biologically active compounds that can be used as potential drugs for the treatment of various diseases. Another direction is the development of new synthetic methods for the preparation of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline and its derivatives. Finally, the investigation of the mechanism of action and the biochemical and physiological effects of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline can provide valuable insights into its potential applications in scientific research.
Conclusion:
In conclusion, 3-chloro-N-[(4-methoxyphenyl)methyl]aniline is an important organic compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline can be achieved by various methods. One of the most common methods is the reaction of 3-chloroaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[(4-methoxyphenyl)methyl]aniline is widely used in scientific research as a starting material for the synthesis of various biologically active compounds. It is used in the synthesis of antitumor agents, antimalarial drugs, and anti-inflammatory agents. It is also used in the synthesis of various dyes and pigments.
Eigenschaften
CAS-Nummer |
183861-03-2 |
|---|---|
Produktname |
3-chloro-N-[(4-methoxyphenyl)methyl]aniline |
Molekularformel |
C14H14ClNO |
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
3-chloro-N-[(4-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
AUICOXPFTSMCHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



